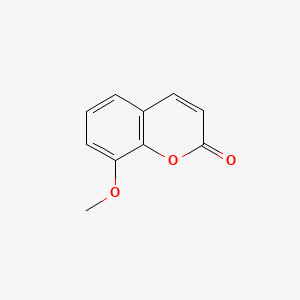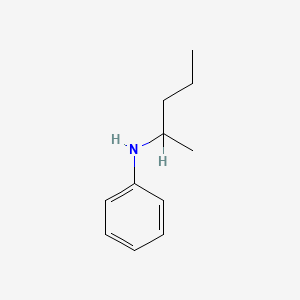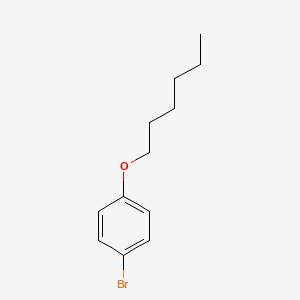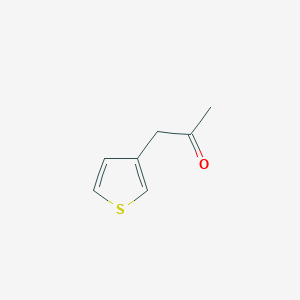
1-(3-噻吩基)-2-丙酮
描述
科学研究应用
分子内反应和合成
- 已经研究了类似于1-重氮基-3-(2-噻吩基)-2-丙酮和1-重氮基-3-(3-噻吩基)-2-丙酮等化合物对噻吩的分子内卡宾插入反应。这些反应涉及环丙烷化、环开启、互变异构和Diels-Alder二聚化,展示了复杂的化学行为和多样的合成应用潜力 (Frampton et al., 1997)。
不对称还原和酶合成
- 通过使用液心固定化的热带假丝酵母催化剂,已经实现了对3-氯-1-(2-噻吩基)丙酮的不对称还原,合成(S)-3-氯-1-(2-噻吩基)-1-丙醇。这展示了该化合物在生物催化中的作用以及在生产对映纯物质方面的潜力 (Ou Zhimin et al., 2012)。
手性分离技术
- 从噻吩出发发展了手性分离技术,得到了产品如3-氯-1-(2-噻吩基)丙醇,突显了1-(3-噻吩基)-2-丙酮衍生物在手性化合物合成中的重要性 (Liu Yan-me, 2014)。
药物中间体的合成
- 该化合物已被用于合成类似度洛克汀(Duloxetine)等药物的中间体。这包括硼氢化钠还原和脂肪酶催化的动力学分辨,展示了其在制药合成中的作用 (H. Liu et al., 2000)。
未来方向
作用机制
Target of Action
1-(3-Thienyl)-2-propanone, also known as Ethanone, is a compound that has been studied for its potential biological activities . . It’s worth noting that thiadiazole derivatives, which are structurally similar to 1-(3-Thienyl)-2-propanone, have been found to interact strongly with biological targets due to their mesoionic character .
Mode of Action
It’s known that the thiophene ring in the compound can participate in various chemical reactions . For instance, in the Suzuki–Miyaura coupling reaction, the thiophene ring can undergo oxidative addition and transmetalation .
Biochemical Pathways
For example, methiopropamine, a thiophene derivative, is metabolized in the liver to form 1-(thiophen-2-yl)-2-propan-2-one, a phenylacetone derivative .
Pharmacokinetics
It’s known that thiadiazole derivatives, which are structurally similar to 1-(3-thienyl)-2-propanone, can cross cellular membranes due to their mesoionic nature .
Result of Action
It’s known that thiadiazole derivatives, which are structurally similar to 1-(3-thienyl)-2-propanone, exhibit various biological activities due to the presence of n–c–s– moiety .
Action Environment
It’s known that the suzuki–miyaura coupling reaction, which involves the thiophene ring, can be influenced by various environmental factors .
生化分析
Biochemical Properties
1-(3-Thienyl)-2-propanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including 1-(3-Thienyl)-2-propanone, have been shown to exhibit antimicrobial and anti-inflammatory properties . The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing . Additionally, 1-(3-Thienyl)-2-propanone can form covalent bonds with nucleophilic sites on proteins, leading to potential enzyme inhibition or activation .
Cellular Effects
1-(3-Thienyl)-2-propanone influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Thiophene derivatives, including 1-(3-Thienyl)-2-propanone, have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells . The compound can modulate cell signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses . Additionally, 1-(3-Thienyl)-2-propanone can impact cellular metabolism by interacting with metabolic enzymes and altering metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 1-(3-Thienyl)-2-propanone involves various interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, 1-(3-Thienyl)-2-propanone can inhibit the activity of certain enzymes by forming covalent bonds with their active sites . This inhibition can result in changes in gene expression and cellular function. Additionally, the compound can interact with transcription factors, leading to alterations in gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Thienyl)-2-propanone can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that thiophene derivatives, including 1-(3-Thienyl)-2-propanone, can undergo degradation under certain conditions, leading to the formation of metabolites . These metabolites can have different biochemical properties and effects on cells. Long-term exposure to 1-(3-Thienyl)-2-propanone in in vitro and in vivo studies has shown potential cytotoxic effects, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 1-(3-Thienyl)-2-propanone can vary with different dosages in animal models. Studies have demonstrated that thiophene derivatives, including 1-(3-Thienyl)-2-propanone, exhibit dose-dependent effects . At lower doses, the compound may show beneficial effects such as anti-inflammatory and antimicrobial properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with 1-(3-Thienyl)-2-propanone.
Metabolic Pathways
1-(3-Thienyl)-2-propanone is involved in various metabolic pathways. The compound undergoes metabolic processing by enzymes such as cytochrome P450, leading to the formation of metabolites . These metabolites can further participate in biochemical reactions and influence metabolic flux. For example, the compound can be converted into thiophene-2-carboxylic acid, which is a major metabolic product . Understanding the metabolic pathways of 1-(3-Thienyl)-2-propanone is essential for elucidating its pharmacokinetics and potential interactions with other biomolecules.
Transport and Distribution
The transport and distribution of 1-(3-Thienyl)-2-propanone within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . For instance, thiophene derivatives, including 1-(3-Thienyl)-2-propanone, have been shown to interact with specific transporters, facilitating their uptake into cells . Additionally, the compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, influencing its distribution within the body .
Subcellular Localization
The subcellular localization of 1-(3-Thienyl)-2-propanone plays a crucial role in its activity and function. Studies have shown that thiophene derivatives, including 1-(3-Thienyl)-2-propanone, can target specific subcellular compartments such as mitochondria . The compound’s ability to accumulate in mitochondria can enhance its effects on cellular metabolism and energy production . Additionally, post-translational modifications and targeting signals can direct 1-(3-Thienyl)-2-propanone to specific organelles, influencing its subcellular localization and activity .
属性
IUPAC Name |
1-thiophen-3-ylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-6(8)4-7-2-3-9-5-7/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKDLNBMOXQRLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336208 | |
| Record name | 1-(3-thienyl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62119-77-1 | |
| Record name | 1-(3-thienyl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


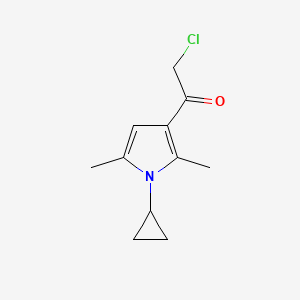
![(2E)-4-chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B1348487.png)


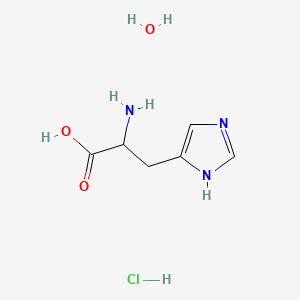
![5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1348506.png)


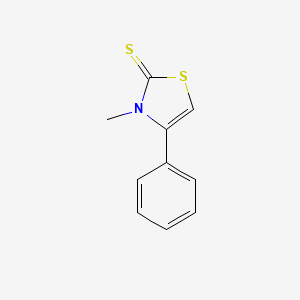
![3-Chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1348512.png)
